molecular formula C14H13ClN2O2S B2587089 3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 879951-61-8

3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2587089
CAS No.: 879951-61-8
M. Wt: 308.78
InChI Key: SYTVKCBDAPNBFU-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a synthetic organic compound with the molecular formula C14H13ClN2O2S This compound is notable for its unique structural features, which include a pyrimidine ring substituted with a chloro group and a methylsulfanyl group, as well as a carboxylate ester linked to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and methylsulfanyl substituents. The final step involves esterification with 3,5-dimethylphenol.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The methylsulfanyl group is typically introduced through nucleophilic substitution reactions using methylthiolating agents.

    Esterification: The final esterification step involves reacting the pyrimidine derivative with 3,5-dimethylphenol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted pyrimidines.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: 3,5-Dimethylphenol and 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid.

Scientific Research Applications

3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfanyl groups can enhance binding affinity and specificity to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: Lacks the 3,5-dimethylphenyl group, which may affect its reactivity and biological activity.

    3,5-Dimethylphenyl 2-(methylsulfanyl)pyrimidine-4-carboxylate: Lacks the chloro group, potentially altering its chemical properties and applications.

Uniqueness

3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both the chloro and methylsulfanyl groups, along with the 3,5-dimethylphenyl ester, makes it a versatile compound for various applications in research and industry.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-8-4-9(2)6-10(5-8)19-13(18)12-11(15)7-16-14(17-12)20-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTVKCBDAPNBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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